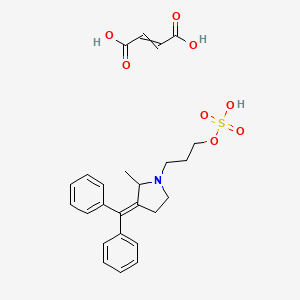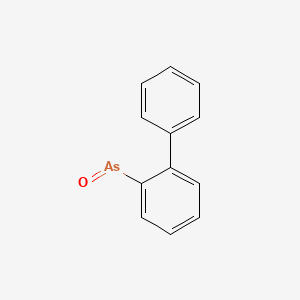
1,1'-Biphenyl, 2-arsenoso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-arsenoso- is an organoarsenic compound with the molecular formula C12H9AsO It is a derivative of biphenyl, where an arsenic atom is bonded to the second carbon of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2-arsenoso- typically involves the reaction of biphenyl derivatives with arsenic trioxide (As2O3) under specific conditions. One common method is the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This reaction is carried out under mild conditions, often at room temperature, to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2-arsenoso- may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The arsenic atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various arsenic-containing derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2-arsenoso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-arsenoso- involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simple biphenyl compound without the arsenic moiety.
2-Arsenoso[1,1’-biphenyl]: Another arsenic-containing biphenyl derivative with different substitution patterns.
Uniqueness
1,1’-Biphenyl, 2-arsenoso- is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
63992-33-6 |
|---|---|
Molecular Formula |
C12H9AsO |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
1-arsoroso-2-phenylbenzene |
InChI |
InChI=1S/C12H9AsO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
CXPXQQHFKSMJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
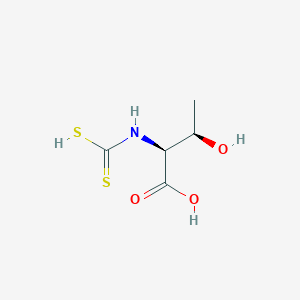
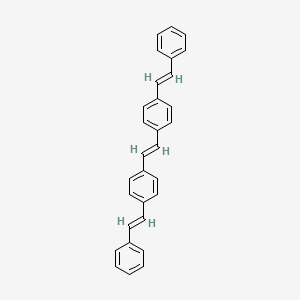
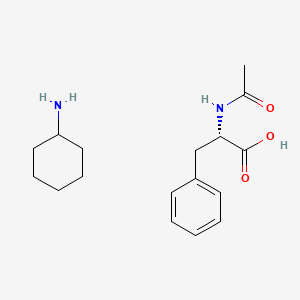
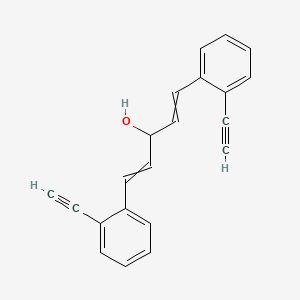
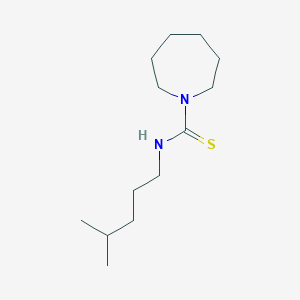
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
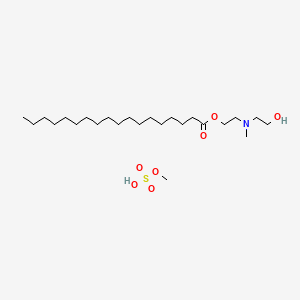

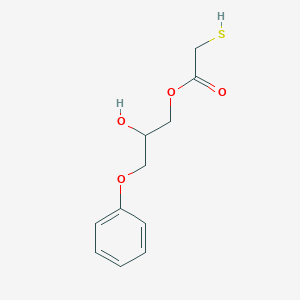
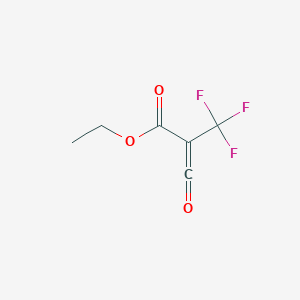
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
